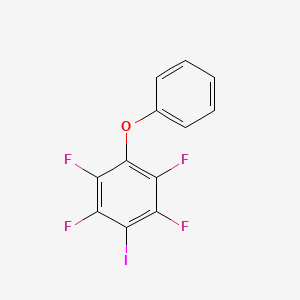
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL is a complex organic compound with a unique structure that includes multiple functional groups This compound is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of a suitable precursor with 2-methylprop-2-en-1-yl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often include specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
trans-Rose oxide: This compound has a similar structure but differs in its stereochemistry and functional groups.
cis-Rose oxide: Another stereoisomer with different chemical properties and reactivity.
2-Methyl-2-propen-1-ol: A related compound with a simpler structure and different applications.
Uniqueness
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL is unique due to its specific combination of functional groups and its reactivity
Properties
CAS No. |
116204-07-0 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-methyl-4-(2-methylprop-2-enyl)undec-1-en-4-ol |
InChI |
InChI=1S/C16H30O/c1-6-7-8-9-10-11-16(17,12-14(2)3)13-15(4)5/h17H,2,4,6-13H2,1,3,5H3 |
InChI Key |
BXUADQLZUGUJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=C)C)(CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


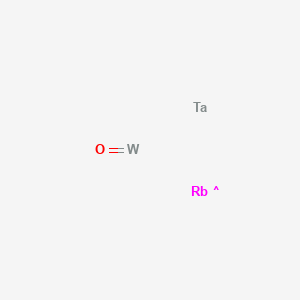
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
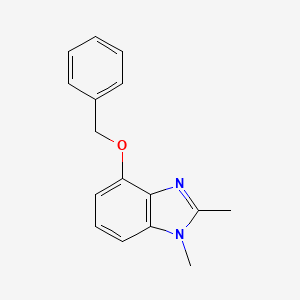
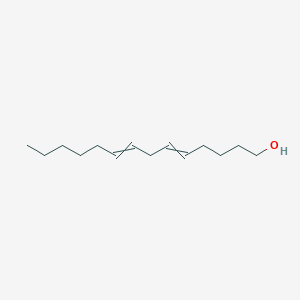
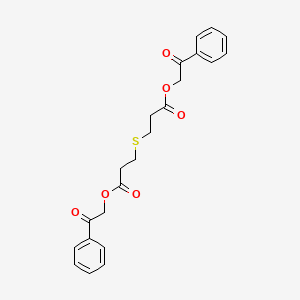
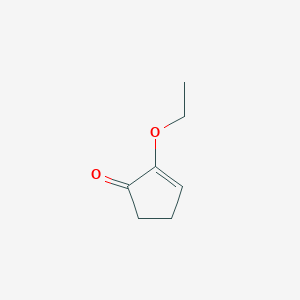
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
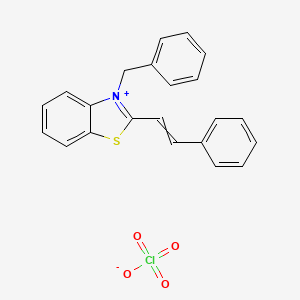
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
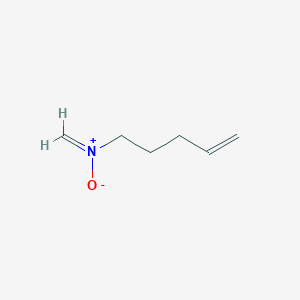

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
